molecular formula C7H5BrN2 B3046481 2-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1246552-50-0

2-bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3046481
CAS No.: 1246552-50-0
M. Wt: 197.03
InChI Key: QSQRGOAGPBBQFB-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a bromine atom attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of 2-bromo-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) and colchicine-binding site inhibitors . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . Colchicine-binding site inhibitors are involved in disrupting the balance of microtubule dynamics, leading to mitotic arrest .

Mode of Action

This compound interacts with its targets, leading to significant changes. For FGFRs, it exhibits potent inhibitory activity . In the case of colchicine-binding site inhibitors, it potently inhibits tubulin polymerization .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

In the case of colchicine-binding site inhibitors, they disrupt the balance of microtubule dynamics by binding to specific binding sites of microtubule proteins, leading to mitotic arrest .

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cells . For colchicine-binding site inhibitors, it potently inhibits tubulin polymerization and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a pyridine derivative.

    Bromination: The pyridine derivative undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyclization: The brominated pyridine derivative is then subjected to cyclization reactions to form the fused pyrrolo[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the fused ring system.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

2-Bromo-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique structure and reactivity make it a valuable tool for developing new therapeutic agents and studying complex biological systems.

Properties

IUPAC Name

2-bromo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQRGOAGPBBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299031
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-50-0
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246552-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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